Neceprevir
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: ACH-2684 is synthesized based on the crystal structures of the enzyme/inhibitor complex. The synthesis involves the adaptation of the succinamide scaffold present in acyclic inhibitors to a P1–P3 macrocycle . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the macrocyclic structure.
Industrial Production Methods: The industrial production of ACH-2684 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: ACH-2684 primarily undergoes substitution reactions due to its macrocyclic structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving ACH-2684 include organic solvents, catalysts, and oxidizing or reducing agents. The reaction conditions are carefully controlled to ensure the desired outcome and minimize side reactions .
Major Products: The major products formed from the reactions involving ACH-2684 are typically derivatives of the original compound, with modifications to the macrocyclic structure or functional groups .
Scientific Research Applications
ACH-2684 has several scientific research applications, particularly in the field of medicine. It is used in the treatment of chronic hepatitis C virus infection, where it has shown potent antiviral activity . Additionally, ACH-2684 is being investigated for its potential use in combination therapies with other antiviral agents to enhance treatment efficacy and reduce the duration of therapy .
Mechanism of Action
ACH-2684 exerts its effects by inhibiting the NS3 protease, an enzyme essential for the replication of the hepatitis C virus. By binding to the active site of the NS3 protease, ACH-2684 prevents the cleavage of viral polypeptides, thereby inhibiting viral replication . The molecular targets involved in this mechanism include the NS3 protease and its associated cofactors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ACH-2684 include other NS3 protease inhibitors such as boceprevir, telaprevir, grazoprevir, glecaprevir, and voxilaprevir .
Uniqueness: ACH-2684 is unique due to its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3 protease. This structural feature contributes to its potent antiviral activity and favorable pharmacokinetic properties .
Properties
CAS No. |
1229626-28-1 |
---|---|
Molecular Formula |
C45H56F2N6O8S2 |
Molecular Weight |
911.1 g/mol |
IUPAC Name |
(1S,4R,6S,7Z,14R,18R)-N-cyclopropylsulfonyl-14-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-18-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C45H56F2N6O8S2/c1-26(2)34-24-62-41(49-34)33-21-37(32-15-16-36(60-4)27(3)39(32)48-33)61-30-20-35-40(55)50-45(43(57)51-63(58,59)31-13-14-31)22-29(45)12-9-7-5-6-8-11-28(42(56)53(35)23-30)19-38(54)52-18-10-17-44(46,47)25-52/h9,12,15-16,21,24,26,28-31,35H,5-8,10-11,13-14,17-20,22-23,25H2,1-4H3,(H,50,55)(H,51,57)/b12-9-/t28-,29-,30-,35+,45-/m1/s1 |
InChI Key |
UDMJANYPQWEDFT-ZAWFUYGJSA-N |
SMILES |
O=C([C@]([C@]1([H])/C=C\CCCCC[C@@H]2CC(N3CC(F)(F)CCC3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(C5=NC(C(C)C)=CS5)=NC6=C(C)C(OC)=CC=C46)C7)([H])N7C2=O)=O)NS(=O)(C8CC8)=O |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)CC(=O)N6CCCC(C6)(F)F)C(=O)NS(=O)(=O)C7CC7)C8=NC(=CS8)C(C)C)OC |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)CC(=O)N6CCCC(C6)(F)F)C(=O)NS(=O)(=O)C7CC7)C8=NC(=CS8)C(C)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deldeprevir; Neceprevir |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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